N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea
Description
Properties
CAS No. |
827612-94-2 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)11(8-15)14-12(16)13-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H2,13,14,16)/t11-/m0/s1 |
InChI Key |
LFIYARARSNGXCN-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(CO)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Selection
- Solvents : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to dissolve both reactants.
- Catalysts : Base catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerate the reaction by deprotonating the amine.
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions like oligomerization.
Example Procedure :
A solution of (2R)-1-hydroxy-3-methylbutan-2-amine (1.0 equiv) in DCM is cooled to 0°C. Phenyl isocyanate (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv). The mixture is stirred for 4–6 hours at room temperature, yielding the product after aqueous workup.
Yield and Purity Considerations
- Yield : 75–85% under optimized conditions.
- Chiral Integrity : The (2R)-configuration is preserved due to mild reaction conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.
Non-Phosgene Routes Using Potassium Isocyanate
To avoid toxic phosgene derivatives, potassium isocyanate (KOCN) serves as an alternative isocyanate source. This method aligns with green chemistry principles.
Aqueous-Phase Synthesis
- Conditions : KOCN (1.2 equiv) is added to a stirred suspension of the amine in water at 25°C.
- pH Control : Maintained at 7–8 using sodium bicarbonate to prevent hydrolysis.
- Reaction Time : 12–24 hours for complete conversion.
Advantages :
Limitations :
Urea-Mediated Transamidation
Urea acts as a benign reagent for ureido functionalization under thermal conditions, generating isocyanic acid in situ.
Mechanism and Optimization
- Temperature : 80–90°C accelerates urea decomposition into HNCO, which reacts with the amine.
- Solvent : Ethanol/water mixtures (1:1) enhance solubility while suppressing side reactions.
- Stoichiometry : Excess urea (3–5 equiv) ensures high conversion.
Typical Protocol :
A mixture of (2R)-1-hydroxy-3-methylbutan-2-amine (1.0 equiv) and urea (5.0 equiv) in ethanol/water is refluxed for 18 hours. The product precipitates upon cooling and is filtered.
Industrial Feasibility
- Throughput : Suitable for batch processing with yields of 65–75%.
- Cost-Effectiveness : Urea is inexpensive, reducing raw material costs.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Stereochemical Retention | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | 75–85 | >98 | High | Moderate |
| KOCN in Water | 60–70 | 90–95 | High | High |
| Urea Transamidation | 65–75 | 85–90 | Moderate | High |
Key Insights :
- The isocyanate-amine method offers the highest yield and purity but requires hazardous reagents.
- KOCN and urea routes are greener but necessitate optimization for chiral fidelity.
Industrial-Scale Production
Continuous Flow Reactors
Crystallization Techniques
- Anti-Solvent Addition : Isopropyl alcohol induces crystallization, achieving >99% purity.
- Chiral Resolution : Diastereomeric crystallization with tartaric acid ensures enantiomeric excess >99%.
Emerging Methodologies
Enzymatic Catalysis
Chemical Reactions Analysis
Types of Reactions: N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the phenylurea moiety.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could introduce new functional groups to the molecule.
Scientific Research Applications
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea exerts its effects involves its interaction with specific molecular targets. The hydroxy and phenylurea groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(2-Chloro-4-pyridyl)-N'-phenylurea (CPPU)
- Structure : 2-chloro-4-pyridyl group on one nitrogen, phenyl on the other.
- Molecular Weight : 265.68 g/mol.
- Applications: Enhances fruit size in kiwifruit (2.5–10 ppm applications increased fruit weight by 20–30%) , induces parthenocarpy in apples , and reduces volatile monoterpenes in grapes, impacting aroma .
- Key Findings : Acts as a synthetic cytokinin with higher activity than natural adenine derivatives; optimal concentrations vary by species (e.g., 5–20 ppm for kiwifruit) .
Thidiazuron (TDZ)
- Structure : Thiadiazolyl group on one nitrogen, phenyl on the other.
- Molecular Weight : 220.25 g/mol.
- Applications : Used in plant tissue culture to induce adventitious shoots (e.g., 0.1–10 µM in grapevines) .
- Key Findings : Exhibits dual cytokinin and auxin-like activity; higher efficacy than CPPU in shoot induction but reduces fruit aroma complexity .
Comparison with Target Compound
The hydroxyalkyl substituent in this compound may improve water solubility compared to CPPU and TDZ, which have hydrophobic halogenated groups. This could enhance translocation in plants or bioavailability in therapeutic contexts. However, the absence of aromatic heterocycles (e.g., pyridyl or thiadiazolyl) might reduce cytokinin activity, as these groups are critical for receptor binding in plants .
Anticancer Phenylureas
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Structure : 4-chloro-3-(trifluoromethyl)phenyl and phenyl groups.
- Applications: Inhibits non-small cell lung cancer (NSCLC) cell proliferation (IC₅₀: 5–10 µM) and induces G1 phase arrest .
- Key Findings : The electron-withdrawing trifluoromethyl group enhances cytotoxicity by stabilizing interactions with cellular targets .
N-(2-Chlorobenzoyl)-N'-phenylurea
Comparison with Target Compound
The target compound’s hydroxyalkyl chain lacks the electron-withdrawing or aromatic substituents seen in CTPPU and N-(2-chlorobenzoyl)-N'-phenylurea. However, the hydroxyl group could facilitate hydrogen bonding with polar residues, offering a unique mechanism of action.
Herbicidal and Fungicidal Phenylureas
Monceren (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N′-phenylurea)
Ethylenediurea (EDU)
Comparison with Target Compound
The target compound’s lack of halogenated or cyclic substituents likely limits its utility as a herbicide or fungicide. However, its hydroxy group could confer antioxidant properties, analogous to EDU’s protective effects against oxidative stress .
Biological Activity
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
The compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors. Its structure suggests potential for modulation of various signaling pathways, particularly those involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cancer progression.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| EGFR Kinase | 8 | Competitive |
| CDK4/6 | 5 | Non-competitive |
Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the efficacy of this compound in mouse xenograft models. The results demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.
Study 2: Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetics and toxicological profile of the compound. The study found that it was well-tolerated at therapeutic doses, with a half-life suitable for once-daily dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
